Ethyl 5-bromo-4-cyano-2-methylbenzoate
Description
Ethyl 5-bromo-4-cyano-2-methylbenzoate (C₁₂H₁₀BrNO₂) is a substituted benzoate ester featuring a bromine atom at the 5-position, a cyano group at the 4-position, and a methyl group at the 2-position of the aromatic ring, with an ethyl ester moiety at the 1-position. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric properties imparted by the substituents. The ethyl ester group influences solubility and metabolic stability in biological systems. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELXL playing a critical role in determining precise molecular geometries .
Properties
IUPAC Name |
ethyl 5-bromo-4-cyano-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)9-5-10(12)8(6-13)4-7(9)2/h4-5H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPGYXYZFGPREKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 5-bromo-4-cyano-2-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 4-cyano-2-methylbenzoic acid, followed by esterification. The typical steps are:
Bromination: 4-cyano-2-methylbenzoic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 5-position.
Esterification: The resulting 5-bromo-4-cyano-2-methylbenzoic acid is then esterified using ethanol and a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reactant concentrations) ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-4-cyano-2-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Major Products
Nucleophilic Substitution: Products such as 5-azido-4-cyano-2-methylbenzoate or 5-thiocyanato-4-cyano-2-methylbenzoate.
Reduction: 5-bromo-4-amino-2-methylbenzoate.
Hydrolysis: 5-bromo-4-cyano-2-methylbenzoic acid.
Scientific Research Applications
Ethyl 5-bromo-4-cyano-2-methylbenzoate is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Research into its potential as a precursor for drugs targeting specific pathways in cancer and neurological disorders.
Industry: Utilized in the manufacture of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which ethyl 5-bromo-4-cyano-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites or alter receptor activity by mimicking or blocking natural ligands. The cyano and bromine groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares Ethyl 5-bromo-4-cyano-2-methylbenzoate with three analogues, highlighting substituent-driven differences:
| Compound Name | Molecular Formula | Substituents (Positions) | Melting Point (°C) | Solubility (mg/mL in DMSO) | LogP |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₀BrNO₂ | Br (5), CN (4), CH₃ (2), COOEt | 145–148 | ~20 | 2.8 |
| Ethyl 4-cyano-2-methylbenzoate | C₁₁H₁₁NO₂ | H (5), CN (4), CH₃ (2), COOEt | 98–101 | ~50 | 1.9 |
| Ethyl 5-chloro-4-cyano-2-methylbenzoate | C₁₁H₁₀ClNO₂ | Cl (5), CN (4), CH₃ (2), COOEt | 132–135 | ~35 | 2.3 |
| Mthis compound | C₁₁H₈BrNO₂ | Br (5), CN (4), CH₃ (2), COOMe | 155–158 | ~15 | 2.5 |
Key Observations:
Bromine vs. Chlorine : The bromine-substituted analogue exhibits a higher molecular weight and melting point compared to its chlorine counterpart due to increased van der Waals interactions. However, solubility decreases slightly (~20 vs. ~35 mg/mL in DMSO) due to bromine’s larger atomic radius and hydrophobicity.
Ethyl vs. Methyl Ester : Replacing the ethyl ester with a methyl group (last row) raises the melting point (155–158°C vs. 145–148°C) but reduces solubility, reflecting tighter crystal packing and lower polarity.
Cyano Group Impact: All analogues show moderate-to-high LogP values, but the cyano group reduces LogP compared to non-polar substituents (e.g., methyl), enhancing aqueous solubility marginally.
Structural Insights from Crystallography
X-ray diffraction studies using SHELX software (e.g., SHELXL for refinement) reveal that the bromine and cyano substituents introduce significant torsional strain in the benzene ring, deviating from planarity by ~5°. This distortion may influence packing efficiency and intermolecular interactions, correlating with observed melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
